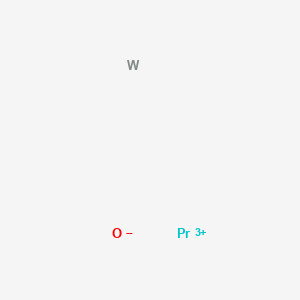
Dipraseodymium tritungsten dodecaoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipraseodymium tritungsten dodecaoxide is an inorganic compound with the molecular formula O12Pr2W3. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is composed of praseodymium and tungsten, forming a complex oxide structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipraseodymium tritungsten dodecaoxide typically involves high-temperature solid-state reactions. One common method is the calcination of a mixture of praseodymium oxide (Pr6O11) and tungsten oxide (WO3) at temperatures above 1000°C. The reaction is carried out in an oxygen-rich environment to ensure the formation of the desired oxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar high-temperature processes but on a larger scale. The raw materials, praseodymium oxide and tungsten oxide, are mixed in precise stoichiometric ratios and subjected to controlled heating in specialized furnaces. The resulting product is then purified and processed for various applications.
化学反応の分析
Types of Reactions
Dipraseodymium tritungsten dodecaoxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents such as hydrogen or carbon monoxide.
Substitution: Certain ligands or ions can replace oxygen atoms in the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Various ligands or ions in solution, often under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxides of praseodymium and tungsten.
Reduction: Lower oxides or elemental praseodymium and tungsten.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Dipraseodymium tritungsten dodecaoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in oxidation and reduction processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including its use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, such as ceramics and electronic components, due to its unique electrical and thermal properties.
作用機序
The mechanism by which dipraseodymium tritungsten dodecaoxide exerts its effects is primarily related to its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets and pathways involve the transfer of electrons between praseodymium and tungsten atoms, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
- Praseodymium oxide (Pr6O11)
- Tungsten oxide (WO3)
- Praseodymium tungstate (Pr2(WO4)3)
Uniqueness
Dipraseodymium tritungsten dodecaoxide is unique due to its specific combination of praseodymium and tungsten in a dodecaoxide structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
特性
CAS番号 |
15578-36-6 |
|---|---|
分子式 |
O12Pr2W3+2 |
分子量 |
1025.3281 |
同義語 |
dipraseodymium tritungsten dodecaoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















